

A Comparative Guide to Reverse-Phase HPLC Methods for Enrofloxacin Quantification

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Compound of Interest

Compound Name: *Enrofloxacin monohydrochloride*

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For researchers, scientists, and drug development professionals, the accurate quantification of enrofloxacin, a broad-spectrum fluoroquinolone antibiotic, is critical for quality control, pharmacokinetic studies, and residue analysis. This guide provides a detailed comparison of validated reverse-phase high-performance liquid chromatography (RP-HPLC) methods for enrofloxacin quantification, supported by experimental data from various studies.

Comparison of Validated RP-HPLC Method Performance

The following tables summarize the performance characteristics of different validated RP-HPLC methods for the quantification of enrofloxacin. These methods, while all employing reverse-phase chromatography, exhibit variations in their experimental conditions, leading to different performance metrics.

Table 1: Chromatographic Conditions and Performance of a Validated RP-HPLC Method

Parameter	Method A	Method B	Method C
Mobile Phase	Acetonitrile:Water (80:20, v/v)[1][2]	0.1% Trifluoroacetic acid:Methanol:Acetonitrile (20:40:40, v/v/v) [3][4]	0.02M Phosphate buffer:Acetonitrile (85:15, v/v)[5]
Column	C18 (250 mm x 4.6 mm, 5 µm)[1][2]	C18 (250 mm x 4.6 mm, 5 µm)[3][4]	Nova Pak C18[5]
Flow Rate	1.0 mL/min[1][2]	0.7 mL/min[3][4]	1.0 mL/min[6]
Detection Wavelength	270 nm[1]	262 nm[3][4]	278 nm[6][7]
Retention Time	3.405 min[1][2]	2.941 min[3][4]	10.82 ± 0.03 min[5]
Linearity Range (µg/mL)	0.1 - 0.6[1][2]	10 - 50[3][4]	0.05 - 0.4
Correlation Coefficient (r ²)	0.9991[8]	0.9998[3]	0.998[5]
Accuracy (% Recovery)	98 - 102[8]	99.79[3]	97 - 104[5]
Precision (% RSD)	< 2.0[1][2]	< 2.0[3][4]	< 10[5]
Limit of Detection (LOD) (µg/mL)	0.001[1][2]	1[3][4]	0.01
Limit of Quantification (LOQ) (µg/mL)	0.03[1][2]	0.3[4]	0.03

Table 2: Comparison with Alternative Quantification Methods

Feature	RP-HPLC	Microbiological Assay
Specificity	High (can separate from metabolites like ciprofloxacin) [9]	Low (measures total antimicrobial activity, including active metabolites)[9]
Sensitivity	High (LOD can be in the ng/mL range)[10]	Moderate
Precision	High (%RSD typically < 2%)[1][2][3][4]	Lower
Analysis Time	Relatively fast (typically < 15 minutes per sample)[7]	Slow (requires incubation period)
Linearity	Excellent over a wide concentration range[1][2][3][4]	Limited linear range
Cost	Higher initial instrument cost	Lower equipment cost
Correlation	Linear correlation with bioassay at concentrations up to 1000 ng/mL[9]	

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of enrofloxacin using a validated RP-HPLC method.

RP-HPLC Method Protocol (Representative)

This protocol outlines a typical isocratic reverse-phase HPLC method for the quantification of enrofloxacin.

- Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.[7]
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2][3][4][7]

- Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (e.g., 80:20 v/v).[1][2] The composition can be adjusted based on the specific column and desired separation.
- Flow Rate: 1.0 mL/min.[1][2][6][7]
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[7]
- Detection Wavelength: 270 nm or 278 nm.[1][7]
- Injection Volume: 20 µL.[7]
- Standard Solution Preparation:
 - Stock Solution: Accurately weigh and dissolve a known amount of enrofloxacin reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
 - Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.[7]
- Sample Preparation:
 - Accurately weigh or measure the sample containing enrofloxacin.
 - Dissolve and dilute the sample with the mobile phase to achieve a theoretical concentration within the linear range of the method.[7]
 - Filter the solution through a 0.45 µm syringe filter before injection.[7]
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The peak area of enrofloxacin is used for quantification.

Method Validation Protocol (According to ICH Guidelines)

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][4]

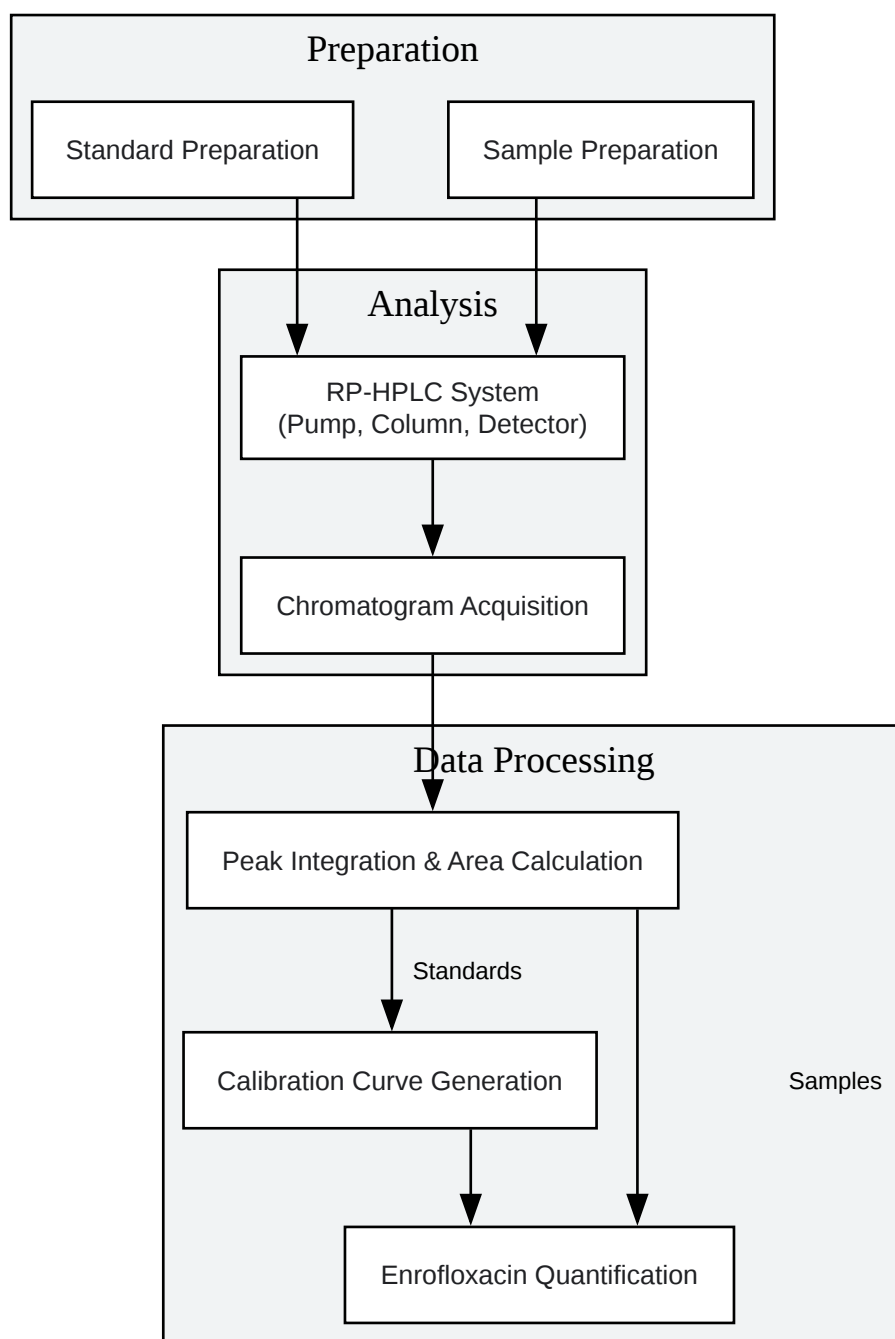
[7]

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing blank samples, a reference standard solution, and a sample solution.[7]
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the specified range. A linear regression analysis is performed, and the correlation coefficient (r^2) should be close to 1.[7]
- **Accuracy:** The closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., by spiking a blank matrix with a known concentration of the analyte). The recovery should be within an acceptable range (e.g., 98.0 - 102.0%).[7]
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
 - **Repeatability (Intra-day precision):** Analysis of replicate samples on the same day.[7]
 - **Intermediate Precision (Inter-day precision):** Analysis of replicate samples on different days, by different analysts, or with different equipment.[7] The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%. [7]
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1) or by using the standard deviation of the response and the slope of the calibration curve.[7]
- **Limit of Quantification (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1) or by using the standard deviation of the response and the slope of the calibration curve.[7]

- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, column temperature, and flow rate.^[7]

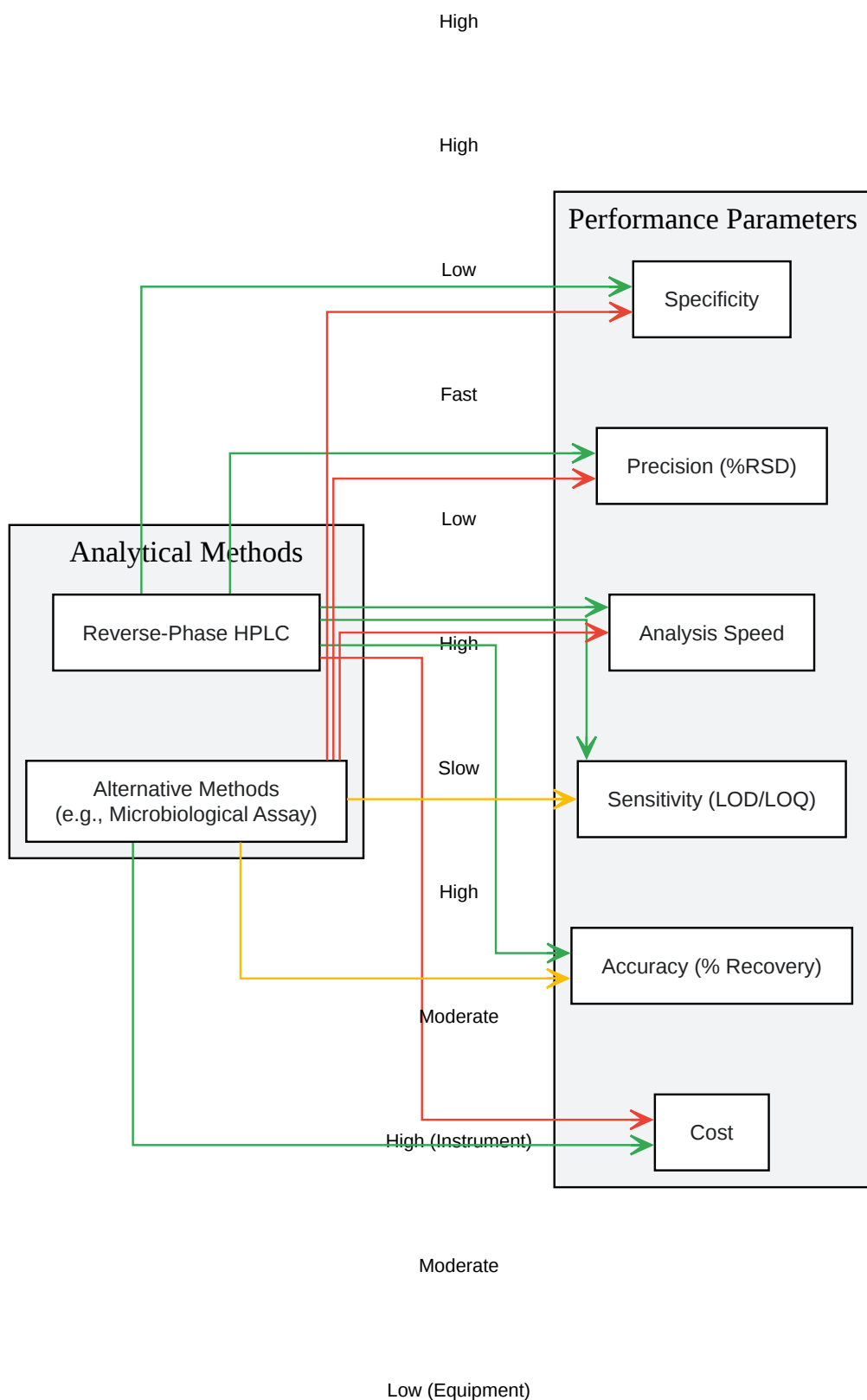
Visualizations

The following diagrams illustrate the experimental workflow of the RP-HPLC method and a logical comparison of analytical methods for enrofloxacin quantification.



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Caption: Experimental workflow for enrofloxacin quantification using RP-HPLC.



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